PolQi2 -

PolQi2

Catalog Number: EVT-10993053
CAS Number:
Molecular Formula: C21H16ClN5O3S
Molecular Weight: 453.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PolQi2, a novel compound targeting DNA polymerase theta (POLQ), has emerged as a significant player in the field of cancer therapeutics, particularly for tumors deficient in homologous recombination (HR). POLQ is a crucial enzyme involved in the alternative end-joining repair pathway, specifically microhomology-mediated end joining (MMEJ), which is often upregulated in various cancers. The inhibition of POLQ offers a promising strategy for inducing synthetic lethality in HR-deficient tumors, making it a critical focus of ongoing research and clinical trials.

Source and Classification

PolQi2 is classified as a DNA polymerase theta inhibitor. It targets the N-terminal helicase domain of POLQ to inhibit its function, thereby interfering with the alternative end-joining repair mechanisms that cancer cells exploit to survive DNA damage. This compound is part of a broader category of therapeutic agents designed to enhance the efficacy of existing treatments, particularly poly(ADP-ribose) polymerase inhibitors (PARPi) .

Synthesis Analysis

Methods and Technical Details

The synthesis of PolQi2 involves several steps that focus on optimizing its potency and selectivity against POLQ. Initial studies have identified specific structural features that enhance its binding affinity to the target enzyme. Techniques such as high-throughput screening and structure-activity relationship (SAR) studies are employed to refine its chemical structure.

  1. Chemical Structure Optimization: The synthesis process begins with the identification of lead compounds through screening libraries, followed by iterative modifications to improve selectivity and reduce off-target effects.
  2. Characterization: Once synthesized, PolQi2 undergoes rigorous characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its molecular structure and purity.
  3. Biological Assays: The synthesized compound is then tested in various biological assays to evaluate its efficacy in inhibiting POLQ activity and its impact on cancer cell viability, particularly in HR-deficient cell lines .
Molecular Structure Analysis

Structure and Data

PolQi2 is characterized by a complex molecular structure that includes multiple functional groups designed to interact specifically with the active site of POLQ. The exact three-dimensional conformation of PolQi2 is determined through X-ray crystallography or computational modeling techniques, revealing how it binds to POLQ and inhibits its function.

  • Molecular Weight: Detailed data regarding the molecular weight and specific chemical formula are critical for understanding its pharmacokinetic properties.
  • Binding Affinity: Studies report on the binding affinity of PolQi2 to POLQ, which is essential for predicting its effectiveness as an inhibitor .
Chemical Reactions Analysis

Reactions and Technical Details

PolQi2 primarily acts through competitive inhibition of POLQ's enzymatic activity. The chemical reactions involved include:

  1. Inhibition Mechanism: PolQi2 binds to the active site of POLQ, preventing it from facilitating DNA repair via MMEJ.
  2. Cellular Impact: Inhibition leads to an accumulation of DNA double-strand breaks (DSBs) within cancer cells, particularly those deficient in HR pathways, ultimately triggering apoptotic pathways due to unrepaired DNA damage.

Experimental data demonstrate that treatment with PolQi2 results in decreased cell viability in HR-deficient tumor models when combined with PARPi, showcasing its potential for synergistic therapeutic effects .

Mechanism of Action

Process and Data

The mechanism of action for PolQi2 involves several key processes:

  1. Targeting POLQ: By inhibiting POLQ, PolQi2 disrupts the alternative end-joining repair pathway that cancer cells rely on for survival after DNA damage.
  2. Synthetic Lethality: In HR-deficient cells (e.g., those with BRCA1 or BRCA2 mutations), PolQi2 induces synthetic lethality when used alongside PARPi, leading to enhanced tumor cell death.
  3. Immune Response Activation: Recent studies suggest that inhibition of POLQ may also activate immune responses within tumors, enhancing T-cell infiltration and potentially improving outcomes in combination therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PolQi2 exhibits several notable physical and chemical properties:

  • Solubility: Its solubility profile is critical for formulation development; studies assess how well it dissolves in various solvents.
  • Stability: Stability under physiological conditions is evaluated to ensure efficacy during administration.
  • Toxicity Profile: Preliminary toxicity assessments are conducted using cell lines to determine safe dosage ranges for further clinical testing .
Applications

Scientific Uses

PolQi2 holds promise for various scientific applications:

  1. Cancer Therapy: Primarily targeted at HR-deficient tumors, PolQi2 is being investigated in clinical trials as a potential treatment option either alone or in combination with PARPi.
  2. Research Tool: Beyond therapeutic applications, PolQi2 serves as a valuable research tool for studying DNA repair mechanisms and exploring synthetic lethality concepts in cancer biology.
  3. Combination Therapies: Its role in combination therapies highlights its potential to overcome resistance mechanisms associated with current treatments like PARPi .
Introduction to DNA Polymerase Theta (Polθ) as a Therapeutic Target

DNA polymerase theta (Polθ, encoded by the POLQ gene) represents a promising target in precision oncology due to its critical role in the theta-mediated end-joining (TMEJ) pathway, a DNA repair mechanism that serves as a backup to homologous recombination (HR) and non-homologous end joining (NHEJ). TMEJ repairs double-strand breaks (DSBs) by microhomology-mediated annealing, an error-prone process requiring both the polymerase domain (extending annealed sequences) and helicase domain (facilitating annealing of microhomologous regions) of Polθ [1] [9]. Crucially, Polθ exhibits synthetic lethality with deficiencies in HR pathway genes (e.g., BRCA1/2). Cancer cells with HR defects (common in breast, ovarian, and pancreatic cancers) become dependent on Polθ-mediated TMEJ for survival, while healthy cells retain HR proficiency. Inhibition of Polθ selectively kills HR-deficient cancer cells, sparing normal tissues [1] [10]. This vulnerability has spurred significant interest in developing Polθ inhibitors, leading to the discovery of PolQi2 as a potent and selective agent targeting the helicase domain.

  • Table 1: Key DNA Repair Pathways Involving Polθ
    PathwayKey ComponentsRepair MechanismFidelityRole in HR-Deficiency
    Homologous Recombination (HR)BRCA1, BRCA2, RAD51Error-free, uses sister chromatid templateHighDeficient in synthetic lethal context
    Non-Homologous End Joining (NHEJ)Ku70/80, DNA-PKcs, XLF, DNA Ligase IVDirect end ligationModerate (small indels)Functional but insufficient alone
    Theta-Mediated End Joining (TMEJ)Polθ (POLQ), PARP1, Ligase III/1Microhomology annealing & extensionLow (large deletions, template insertions)Essential backup pathway

Properties

Product Name

PolQi2

IUPAC Name

N-[5-[(5-chloropyridin-2-yl)methoxy]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)pyridine-4-carboxamide

Molecular Formula

C21H16ClN5O3S

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C21H16ClN5O3S/c1-29-18-5-3-2-4-15(18)17-11-23-9-8-16(17)19(28)25-20-26-27-21(31-20)30-12-14-7-6-13(22)10-24-14/h2-11H,12H2,1H3,(H,25,26,28)

InChI Key

REZMONWROTVQHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CN=C2)C(=O)NC3=NN=C(S3)OCC4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.